2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether
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Overview
Description
2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether is a complex heterocyclic compound that combines the structural elements of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether typically involves the reaction of 2,5-dichlorophenol with a suitable triazole-thiadiazole precursor. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole-thiadiazole derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase and cholinesterase.
Pathways Involved: Inhibition of enzyme activity, leading to therapeutic effects such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Similar in structure but with distinct pharmacological properties
Uniqueness
2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .
Properties
Molecular Formula |
C16H10Cl2N4OS |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
6-[(2,5-dichlorophenoxy)methyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10Cl2N4OS/c17-11-6-7-12(18)13(8-11)23-9-14-21-22-15(19-20-16(22)24-14)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
QPOXRAVICGZRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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